Product packaging for Benzo[c]phenanthren-6-amine(Cat. No.:CAS No. 4176-52-7)

Benzo[c]phenanthren-6-amine

Cat. No.: B14156796
CAS No.: 4176-52-7
M. Wt: 243.3 g/mol
InChI Key: PBPXAXKVIYCGAW-UHFFFAOYSA-N
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Description

Structural Classification within Polycyclic Aromatic Hydrocarbons (PAHs) and Polycyclic Aromatic Amines (PAAs)

The foundational structure of Benzo[c]phenanthren-6-amine is benzo[c]phenanthrene (B127203), a nonplanar polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings. wikipedia.org This parent molecule is classified as a "fjord-region" PAH, a structural feature characterized by a sterically hindered, bay-like area in the molecule, which contributes to its unique chemical properties. nih.govwikipedia.org The fusion of the four rings in a 'C' shape results in a slight helical distortion due to repulsion between hydrogen atoms on the terminal rings. wikipedia.org

The addition of an amine (-NH₂) group at the 6-position of this carbocyclic framework places this compound into the functional class of polycyclic aromatic amines (PAAs). This classification is critical as the amine substituent significantly influences the molecule's electronic properties, solubility, and metabolic pathways compared to its parent PAH.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 4176-52-7 chemsrc.comchemsrc.com
Molecular Formula C₁₈H₁₃N chemsrc.comchemsrc.com
Molecular Weight 243.303 g/mol chemsrc.com
Parent Compound Benzo[c]phenanthrene wikipedia.org

Current Academic Significance and Emerging Research Trajectories

The academic significance of this compound is largely inferred from the extensive research conducted on its parent compound, benzo[c]phenanthrene (B[c]Ph), and related derivatives. B[c]Ph is a known environmental pollutant that can be metabolically activated by cytochrome P450 enzymes into highly reactive diol epoxides (B[c]PhDE). vulcanchem.comacs.org These metabolites are potent mutagens and carcinogens. nih.gov

A primary trajectory of research in this area focuses on DNA adduct formation. Unlike many other PAHs that preferentially bind to guanine (B1146940), B[c]PhDE reacts extensively with adenine (B156593) residues in DNA. nih.govnih.govoup.com This interaction forms bulky adducts that distort the DNA helix, disrupt replication, and can trigger cellular responses like apoptosis through pathways such as the DNA mismatch repair (MMR) system. nih.govvulcanchem.comnih.gov

Emerging research on aminated PAHs, including the benzo[c]phenanthrene family, explores how the amine functional group alters these interactions. For instance, studies on related 6-amino-substituted benzo[c]phenanthridine (B1199836) derivatives have been conducted to evaluate their potential as antitumor agents by acting as topoisomerase inhibitors. nih.gov These investigations into structure-activity relationships suggest a potential research path for this compound, examining its own cytotoxic properties and mechanisms of action. nih.gov

Future research is likely to concentrate on the following areas:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and its derivatives for detailed study. researchgate.net

Metabolic Studies: Investigating how the 6-amine group influences the metabolic activation or detoxification pathways compared to the parent PAH.

DNA Interaction: Characterizing the specific types of DNA adducts formed by metabolically activated this compound and their impact on DNA polymerase function and fidelity. nih.gov

Biological Activity: Evaluating its potential as a cytotoxic agent or as a modulator of cellular pathways, drawing parallels with other amino-substituted phenanthrene (B1679779) compounds that have been investigated for antitumor or antimalarial properties. nih.govjst.go.jp

Table 2: Research Context from Related Benzo[c]phenanthrene Compounds

Compound/Derivative Research Finding Significance
Benzo[c]phenanthrene (B[c]Ph) Metabolized by cytochrome P450 enzymes to diol epoxides (B[c]PhDE). vulcanchem.comacs.org This activation is a critical step for its carcinogenic activity. acs.org
B[c]Ph Diol Epoxides (B[c]PhDE) Forms covalent adducts predominantly with adenine residues in DNA. nih.govoup.com The resulting DNA damage can lead to mutations and initiate carcinogenesis. nih.govnih.gov
B[c]PhDE-DNA Adducts Recognized by the DNA mismatch repair (MMR) system, which can trigger apoptosis. nih.gov Highlights a cellular defense mechanism against this type of chemical DNA damage. nih.gov
6-Amino-substituted Benzo[c]phenanthridines Synthesized and evaluated for cytotoxicity and as topoisomerase inhibitors. nih.gov Demonstrates a research trajectory for related amino-derivatives as potential antitumor agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N B14156796 Benzo[c]phenanthren-6-amine CAS No. 4176-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4176-52-7

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

benzo[c]phenanthren-6-amine

InChI

InChI=1S/C18H13N/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2

InChI Key

PBPXAXKVIYCGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3N

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization Strategies for Benzo C Phenanthren 6 Amine and Analogues

Expedient Synthetic Pathways to Benzo[c]phenanthrene (B127203) Scaffolds

The construction of the tetracyclic benzo[c]phenanthrene framework can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. jrespharm.com This approach is valued for its atom economy, reduced waste generation, and simplified purification processes. mdpi.com For instance, a one-pot condensation of cyclic diketones, aldehydes, and naphthols has been utilized to produce a variety of benzoxanthenone derivatives. mdpi.com While not directly yielding benzo[c]phenanthrenes, this methodology highlights the power of MCRs in constructing fused polycyclic systems. A notable example in the synthesis of related nitrogen-containing polycycles is the rhodium-catalyzed reaction of aryl nitrones with 7-azabenzonorbornadienes, which provides benzo[c]phenanthridine (B1199836) alkaloids in a single step. nih.govresearchgate.net This reaction proceeds through a synergistic combination of C-C bond formation and cycloaromatization. nih.gov

Oxidative Photocyclization Techniques

Oxidative photocyclization is a powerful and widely used method for the synthesis of phenanthrenes and their benzo-fused analogues. thieme-connect.denih.gov This reaction typically involves the irradiation of stilbene-type precursors in the presence of an oxidizing agent, such as iodine, to induce an intramolecular cyclization. thieme-connect.denih.gov The process begins with the photoisomerization of the trans-stilbene (B89595) to the cis-isomer, which then undergoes cyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation of this intermediate furnishes the aromatic phenanthrene (B1679779) core. nih.gov

This technique has been successfully applied to the synthesis of a new benzo[c]phenanthrene ketone, which serves as a key intermediate for further functionalization. researchgate.netscilit.comresearchgate.net The synthesis involves a two-step sequence starting with a Heck coupling to form the diarylethene precursor, followed by the classical oxidative photocyclization to yield the desired tetracyclic system. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Heck and Suzuki reactions are particularly prominent in the construction of the biaryl linkages that are precursors to benzo[c]phenanthrene scaffolds. researchgate.netscilit.combenthamdirect.comingentaconnect.com

The Heck reaction is a versatile method for the arylation of alkenes. nih.gov In the context of benzo[c]phenanthrene synthesis, it is often employed to create stilbene-like intermediates which can then undergo photocyclization. researchgate.netresearchgate.netacademie-sciences.fr For example, a benzo[c]phenanthrene ketone has been synthesized using a Heck coupling followed by oxidative photocyclization. researchgate.netscilit.com

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is another powerful method for constructing the necessary biaryl precursors. benthamdirect.comingentaconnect.comresearchgate.net Researchers have developed a one-step procedure involving Suzuki coupling to synthesize three polycyclic aromatic hydrocarbons derived from benzo[c]phenanthrene. benthamdirect.comingentaconnect.com This approach has also been utilized in a combined metalation-palladium-catalyzed cross-coupling strategy for the efficient synthesis of benzo[c]phenanthrene and its derivatives. tandfonline.com Furthermore, palladium-catalyzed cross-coupling reactions have been used to functionalize pre-existing chloro-substituted BN-benzo[c]phenanthrenes. rsc.orgbeilstein-journals.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Benzo[c]phenanthrene Synthesis

Reaction Key Reactants Typical Use in Synthesis Reference
Heck Coupling Aryl halide, Alkene, Palladium catalyst Formation of diarylethene precursors for subsequent photocyclization. researchgate.netscilit.comresearchgate.net
Suzuki Coupling Organoboron compound, Organohalide, Palladium catalyst One-step synthesis of benzo[c]phenanthrene derivatives and functionalization of existing scaffolds. benthamdirect.comingentaconnect.comtandfonline.com

Intramolecular Cyclization and Carbon-Nitrogen Bond Formation

Intramolecular cyclization reactions are crucial for the final ring-closing step to form the benzo[c]phenanthrene core from appropriately substituted precursors. thieme-connect.detandfonline.com These reactions can be promoted by various reagents, including acids like polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA). tandfonline.com For example, the intramolecular cyclization of (2-phenylnaphthalen-1-yl)acetic acid derivatives has been studied for the synthesis of chrysen-6-ol derivatives, a related polycyclic aromatic hydrocarbon. tandfonline.com However, the attempted cyclization of (1-phenylnaphthalen-2-yl)acetic acid derivatives under the same conditions did not yield the expected benzo[c]phenanthren-5-ol (B14678025) derivatives, highlighting the subtle structural influences on these reactions. tandfonline.com

The formation of a carbon-nitrogen bond is a critical step in the synthesis of benzo[c]phenanthren-6-amine and its analogues. academie-sciences.frmdpi.com This can be achieved through various methods, including the reaction of a ketone with a primary amine, which will be discussed in more detail in the following section. Radical decarboxylative C-N bond formation has also emerged as a powerful tool in modern synthesis. mdpi.com Photo-induced intramolecular quaternization has been used to synthesize azonia derivatives of benzo[c]phenanthrene, demonstrating a novel approach to C-N bond formation within this ring system. rsc.org

Selective Amination and Functionalization at the C-6 Position

Once the benzo[c]phenanthrene scaffold is constructed, the introduction of an amine group at the C-6 position is a key transformation to access the target compound, this compound, and its derivatives.

Reaction of Benzo[c]phenanthrene Ketones with Primary Amines

A direct and effective method for the synthesis of C-6 aminated benzo[c]phenanthrenes involves the reaction of a benzo[c]phenanthrene ketone with a primary amine. researchgate.netscilit.com This reaction typically proceeds via the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The use of a Lewis acid can accelerate the initial nucleophilic attack of the amine on the carbonyl carbon. researchgate.net Subsequent reduction of the imine, for example with sodium borohydride (B1222165) (NaBH₄), provides the desired polyaromatic secondary amines in good yields. researchgate.net This method offers a convenient route to a variety of new secondary amines derived from the benzo[c]phenanthrene core. researchgate.netscilit.com

Table 2: Synthesis of Benzo[c]phenanthrene-based Secondary Amines

Reactant 1 Reactant 2 Key Reagents Product Type Reference
Benzo[c]phenanthrene ketone Primary amine Lewis acid, NaBH₄ Polyaromatic secondary amine researchgate.netscilit.com

Substitution Reactions for Amino Side Chain Introduction

The introduction of an amino group at the C-6 position of the benzo[c]phenanthrene core is a pivotal step in the synthesis of this compound and its analogues. This transformation is typically achieved through nucleophilic substitution reactions, where a precursor containing a suitable leaving group at the target position is treated with an amine source.

Alternative routes from different functionalities at the C-6 position have also been developed. These methods often begin with the construction of a benzo[c]phenanthridinone core, which can be subsequently converted to the target amine nih.gov. The general sequence involves aromatization of a tetrahydrobenzo[c]phenanthridinone, followed by chlorination to install a leaving group at the C-6 position, and finally, substitution with the desired amine nih.gov.

These varied methodologies provide chemists with multiple pathways to access 6-amino-substituted benzo[c]phenanthrenes, with the choice of method depending on the availability of starting materials and the specific substitution pattern desired on the final molecule.

Method Precursor Reagents Key Findings Reference
Nucleophilic Substitution6-Chlorobenzo[c]phenanthridine(Dimethylamino)alkylaminesEffective for introducing various amino side chains onto the pre-formed heterocyclic core. nih.gov
Palladium-Catalyzed Amination(±)-1β-amino-1,2,3,4-tetrahydro BcPh tribenzoate + 6-halopurine(±)–BINAP–Pd complex, Cs₂CO₃The 6-bromo purine (B94841) derivative was superior to the 6-chloro analogue for this specific coupling. nih.gov
Multi-step SynthesisTetrahydrobenzo[c]phenanthridinone1. Aromatization 2. Chlorination 3. Amine substitutionA versatile route starting from a cyclic ketone to introduce the amino group at C-6. nih.gov

Controllable and Divergent Synthetic Strategies for Stereochemical Outcomes

The inherent helical chirality of the benzo[c]phenanthrene framework, arising from steric repulsion in its "fjord region," means it exists as a pair of non-superimposable enantiomers (P and M) acs.orgunh.edu. The synthesis of enantiomerically pure or enriched this compound and its analogues is therefore a significant synthetic challenge that requires sophisticated strategies for controlling the stereochemical outcome.

Asymmetric Catalysis is a primary strategy for establishing stereocontrol. This involves using a chiral catalyst to influence the formation of the helical core or the introduction of substituents in an enantioselective manner. For related azahelicene systems, organocatalyzed multicomponent reactions using chiral phosphoric acid have been shown to produce aza researchgate.net- and aza nih.govhelicenes in good yields and high enantioselectivities nih.govbohrium.com. Similarly, cationic rhodium(I) complexes with axially chiral biaryl bisphosphine ligands have been used to catalyze intramolecular [2+2+2] cycloadditions to furnish aza nih.gov and aza researchgate.nethelicene-like molecules enantioselectively researchgate.net. These approaches establish the desired helicity during the key bond-forming events.

Resolution of Racemates is a classical and widely practiced method for obtaining enantiopure helicenes. This technique involves separating a 50:50 mixture of enantiomers.

Diastereomeric Salt Formation: A racemic helical acid or amine can be treated with a single enantiomer of a chiral base or acid (a resolving agent), such as quinine (B1679958) researchgate.net. This forms a pair of diastereomeric salts which, having different physical properties, can be separated by methods like fractional crystallization. The resolving agent is then removed to yield the separated enantiomers of the original compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers researchgate.netacademie-sciences.fr. The enantiomers of a racemic mixture interact differently with the chiral phase, leading to different retention times and allowing for their separation. This method has been successfully applied to resolve racemic helicenediols academie-sciences.fr.

Divergent Synthesis from Chiral Precursors offers another route. In this strategy, chirality is transferred from a starting material to the final helical product. This "central-to-helical chirality conversion" has been employed in the synthesis of azahelicenes and allows for the construction of various chiral helical compounds from readily available chiral precursors nih.govresearchgate.net.

Strategy Description Example Application / Method Reference
Asymmetric CatalysisA chiral catalyst directs the formation of one enantiomer over the other.Organocatalyzed Povarov reaction for azahelicenes; Rh(I)-catalyzed [2+2+2] cycloaddition. nih.govbohrium.comresearchgate.net
Racemate ResolutionSeparation of a racemic mixture into its constituent enantiomers.Formation of diastereomeric salts with quinine; Chiral HPLC. researchgate.netacademie-sciences.fr
Chirality TransferA chiral center in a precursor molecule directs the stereochemistry of the final helical product.Synthesis of chiral helicenes from centrally chiral starting materials. nih.govresearchgate.net

Mechanistic Investigations of Reaction Pathways in Synthesis

Understanding the reaction mechanisms underlying the synthesis of benzo[c]phenanthrene derivatives is crucial for optimizing reaction conditions, predicting outcomes, and designing novel, more efficient synthetic routes. These investigations often employ a combination of experimental techniques and computational chemistry.

Experimental Studies: Control experiments are fundamental to elucidating reaction pathways. For instance, in the development of tandem reactions to form phenanthrenequinones, control experiments were used to gain insights into the plausible reaction process, confirming the roles of the N-heterocyclic carbene (NHC) catalyst and the base rsc.org. Isotopic labeling and kinetic studies can also provide powerful evidence for or against a proposed mechanism, such as determining whether a substitution reaction proceeds via an SN1, SN2, or benzyne-type pathway. In the synthesis of benzo[b]azepines, deuterium (B1214612) scrambling experiments were used to support a mechanism involving a key cyclopropyl (B3062369) gold carbene intermediate researchgate.net.

Computational Modeling: Density Functional Theory (DFT) has become an indispensable tool for probing reaction mechanisms at a molecular level. DFT calculations can map out potential energy surfaces, identify transition states and intermediates, and explain observed regioselectivity or stereoselectivity acs.orgnih.gov. For example, DFT studies on the formation of PAHs from the recombination of indenyl radicals helped to explain the formation of chrysene, benzo[c]phenanthrene, and benz[a]anthracene rsc.org. In another case, DFT calculations were used to investigate the racemization mechanisms of heterohelicenium dyes acs.org. Computational chemistry has also been used to predict the most reactive sites on PAHs for electrophilic attack by calculating properties like average local ionization energy (ALIE), which helps in understanding and predicting the outcomes of reactions like nitration nih.gov.

Mechanistic investigations into the core cyclization reactions are also common. The photochemical cyclization of stilbene-type precursors is a key method for forming the benzo[c]phenanthrene skeleton acs.orgunh.eduresearchgate.net. Mechanistic studies of this process focus on the electronically excited states and the subsequent cyclodehydrogenation steps. For Lewis acid-catalyzed cycloaromatizations, it has been proposed that the catalyst generates stabilized oxonium ion species from enol ether precursors, which then undergo nucleophilic addition and cyclization to form the polycyclic framework researchgate.net. These detailed mechanistic insights enable the rational design of synthetic strategies for complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

No complete, assigned ¹H and ¹³C NMR data sets for Benzo[c]phenanthren-6-amine have been located in the surveyed scientific literature. While spectra for the parent hydrocarbon, benzo[c]phenanthrene (B127203), are known, the electronic effects of the amino group at the 6-position would significantly alter the chemical shifts of the aromatic protons and carbons, making direct extrapolation inaccurate. Research on various phenanthrene (B1679779) and benzo[c]phenanthrene derivatives confirms that NMR is a standard tool for characterization, but does not provide specific data for the title compound. academie-sciences.fr

Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, NOESY)

Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for assigning proton signals and understanding spatial proximities within a molecule. While the principles of these experiments are widely applied in the characterization of complex aromatic systems, specific COSY or NOESY spectra and corresponding correlation tables for this compound are not available in the reviewed literature. bmrb.iocopernicus.org

Conformational Analysis via Nuclear Overhauser Effect (NOE) Spectroscopy

The planarity and conformation of polycyclic aromatic amines are often investigated using NOE spectroscopy, which detects through-space interactions between protons. Such studies would be essential to determine the orientation of the amine group relative to the sterically crowded regions of the benzo[c]phenanthrene framework. However, no dedicated conformational analysis of this compound using NOE has been found in public research databases.

Low-Temperature NMR Studies of Transient Species

Low-temperature NMR can be employed to study transient species, such as reactive intermediates or different conformational isomers that interconvert rapidly at room temperature. While this technique has been applied to study carbocations derived from benzo[c]phenanthrene, no such studies have been reported for the neutral amine or its potential transient forms.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. nih.gov These methods are standard for characterizing new compounds. scilit.com However, specific mass spectra, fragmentation analyses, or exact mass measurements for this compound are not detailed in the available literature. Data for the parent benzo[c]phenanthrene is available but would lack the characteristic ions related to the amine functional group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation. While specific experimental FTIR spectra for this compound are not extensively documented in publicly available literature, the expected vibrational modes can be accurately predicted based on the analysis of structurally similar compounds, such as other amino-substituted polycyclic aromatic hydrocarbons (PAHs) and the parent benzo[c]phenanthrene molecule.

The FTIR spectrum of this compound is expected to be dominated by several key vibrational modes:

N-H Stretching Vibrations: The primary amine (-NH₂) group is characterized by symmetric and asymmetric stretching vibrations. These typically appear in the region of 3300-3500 cm⁻¹. For instance, in a complex amino-substituted phenazine (B1670421) derivative, these peaks have been observed at 3313 cm⁻¹ and 3173 cm⁻¹. arxiv.org The presence of two distinct bands in this region is a clear indicator of a primary amine.

Aromatic C-H Stretching Vibrations: The stretching of the carbon-hydrogen bonds on the benzo[c]phenanthrene skeleton gives rise to sharp absorption bands typically found just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: The vibrations of the carbon-carbon double bonds within the fused aromatic rings produce a series of complex bands in the 1400-1650 cm⁻¹ region. For a related benzo[a]pyrano[2,3-c] phenazine derivative, these were noted at 1659 cm⁻¹ and 1597 cm⁻¹. arxiv.org

N-H Bending Vibrations: The in-plane bending or scissoring motion of the -NH₂ group is expected to produce a moderately strong absorption in the range of 1580-1650 cm⁻¹, often overlapping with the C=C stretching bands.

C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond, which connects the amine group to the phenanthrene core, typically results in a peak of variable intensity in the 1250-1340 cm⁻¹ region. arxiv.org

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern on the aromatic rings and appear as strong bands in the 650-900 cm⁻¹ region.

Due to the lack of direct experimental data, computational methods such as Density Functional Theory (DFT) are often employed to predict the vibrational frequencies of such complex molecules. wisc.edu These calculations, often using functionals like B3LYP with basis sets such as 6-31G**, can provide a theoretical spectrum that, when appropriately scaled, correlates well with experimental findings for analogous compounds. researchgate.net

Table 1: Predicted FTIR Vibrational Modes for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400 - 3500 Medium Asymmetric N-H Stretch
~3300 - 3400 Medium Symmetric N-H Stretch
~3000 - 3100 Medium-Sharp Aromatic C-H Stretch
~1600 - 1650 Strong N-H Bend (Scissoring)
~1500 - 1600 Strong-Medium Aromatic C=C Ring Stretch
~1250 - 1340 Medium-Variable Aromatic C-N Stretch

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR, providing detailed information about the molecular structure, particularly for non-polar bonds and the carbon skeleton of PAHs. The Raman spectrum of this compound would offer a unique molecular fingerprint, valuable for its identification and structural analysis.

Key features expected in the Raman spectrum include:

Ring Breathing Modes: The symmetric vibrations of the entire polycyclic aromatic ring system are often strong and sharp in Raman spectra, providing a characteristic fingerprint for the benzo[c]phenanthrene core. For the parent phenanthrene, characteristic Raman shifts are observed under high pressure, indicating the sensitivity of these modes to the molecular environment. researchgate.net

C-H Stretching Modes: Aromatic C-H stretching vibrations are also visible in the Raman spectrum, typically in the 3000-3100 cm⁻¹ region, though they are often less intense than the ring vibrations.

In-Plane C-H Bending: These vibrations, occurring in the 1000-1300 cm⁻¹ range, can provide further detail on the structure of the aromatic system.

Amino Group Vibrations: While N-H stretching vibrations are typically weak in Raman spectra, the C-N stretching mode may be observable and can be enhanced in certain circumstances, such as in surface-enhanced Raman spectroscopy (SERS).

The study of related aromatic amino acids demonstrates that the vibrational modes of the aromatic side chains are clearly identifiable in Raman spectra. acs.org For instance, ring angular deformation and other phenyl ring modes are prominent. aps.org In the context of this compound, the large, polarizable electron system of the fused rings is expected to produce strong Raman signals. SERS has been successfully used for the detection of PAHs, including benzo[c]phenanthrene, by amplifying the Raman signal upon adsorption onto a metal nanoparticle surface, which allows for the detection of very low concentrations.

Table 2: Predicted Raman Active Modes for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3000 - 3100 Medium Aromatic C-H Stretch
~1300 - 1650 Strong Aromatic C=C Ring Stretching and Breathing Modes
~1000 - 1300 Medium In-Plane C-H Bending

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound. While FTIR is particularly sensitive to the polar amine group, Raman spectroscopy excels at characterizing the polycyclic aromatic backbone. Together, they enable a detailed structural elucidation of this complex molecule.

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure Calculations and Quantum Chemical Characterization

Quantum chemical techniques are fundamental to understanding the electronic properties of PAH systems. A systematic study of benzo[c]phenanthrenes has been conducted using these methods to analyze their conformation and electronic structure. acs.org For the parent B[c]Ph, which features a sterically crowded "fjord region," calculations reveal a non-planar, twisted aromatic system. oup.com The introduction of a -NH2 group at the C6 position would be expected to significantly influence the electron distribution across the polycyclic framework through resonance and inductive effects, impacting the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Investigation of Charge Delocalization Modes in Reactive Intermediates (e.g., Carbocations)

The formation of carbocation intermediates is a key step in the metabolic activation of many PAHs. Theoretical studies, particularly using Density Functional Theory (DFT), are vital for understanding the stability and charge distribution in these reactive species. For B[c]Ph derivatives, novel carbocations have been generated and their charge delocalization pathways elucidated using both NMR experiments and DFT calculations. These studies show that substituents strongly control the regioselectivity of protonation. Gauge-invariant atomic orbital (GIAO) DFT and natural population analysis (NPA) are used to map the charge distribution in carbocations formed from the parent B[c]Ph. A carbocation derived from benzo[c]phenanthren-6-amine would have its charge delocalization significantly influenced by the powerful electron-donating nature of the amino group.

Table 1: Theoretical Methods for Carbocation Analysis

Method Application Reference
GIAO-DFT Calculation of NMR chemical shifts to deduce charge distribution.
NPA Derivation of changes in atomic charges to map delocalization.

Aromaticity Assessment Methodologies (e.g., NICS Calculations)

Aromaticity is a key determinant of the stability and reactivity of PAHs. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromatic character of cyclic systems. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. For benzo[c]phenanthrene (B127203), which has a U-shaped structure, strong steric interactions between the hydrogen atoms in the fjord region can affect its aromaticity. NICS calculations, alongside other methods like the harmonic oscillator model of aromaticity (HOMA), have been used to evaluate the local and global aromaticity of the constituent rings in PAHs and how they change in excited states. The introduction of a 6-amino group would alter the electron density and likely modify the NICS values of the adjacent rings.

Molecular Dynamics Simulations for Complex System Interactions

Molecular dynamics (MD) simulations provide a powerful lens to view the dynamic behavior of molecules in complex environments, such as the interaction of PAH derivatives with biological macromolecules. For example, MD simulations have been used to model how a DNA adduct derived from a benzo[c]phenanthrene diol epoxide is accommodated within the active site of a DNA polymerase. oup.com These simulations can reveal detailed information about intermolecular interactions, conformational changes, and the extent of structural distortion in both the PAH derivative and its biological target. oup.com Such studies are crucial for understanding how these molecules exert their biological effects, including the initiation of cancer. oup.com While no specific MD simulations for this compound are cited, this methodology would be essential to model its interaction with DNA or metabolic enzymes.

Table 2: MD Simulation Models for a B[c]Ph-DNA Adduct in Polymerase

Model Type Description Key Finding Reference
Intercalation Model The B[c]Ph moiety is placed between DNA base pairs. Found to be the most perturbed and likely to impede the polymerase. oup.com
Major Groove Model The B[c]Ph moiety resides in the major groove of the DNA. The least distorted model, accommodating mismatches well. oup.com

Theoretical Elucidation of Reaction Mechanisms and Selectivity Control

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. This allows for the prediction of reaction outcomes and selectivity. For instance, DFT calculations have been used to study the reactivity of various compounds with amines and to understand the regioselectivity of reactions on fullerene surfaces. For PAHs, theoretical studies can explain the regioselectivity of electrophilic substitution reactions by analyzing the stability of the intermediate carbocations. The presence of the 6-amino group on the benzo[c]phenanthrene skeleton would be a powerful directing group in electrophilic aromatic substitution reactions, and theoretical models could predict the most likely sites of reaction.

Fundamental Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution is a key reaction class for functionalizing the benzo[c]phenanthrene (B127203) skeleton. The regioselectivity of these reactions is dictated by the electronic properties of the aromatic system. Studies involving the protiodetritiation of all six tritium-labeled benzo[c]phenanthrenes have provided quantitative data on the relative reactivities of each position. rsc.org The partial rate factors for detritiation with anhydrous trifluoroacetic acid at 70°C were determined to be: 1580 (position 1), 1200 (position 2), 422 (position 3), 2050 (position 4), 8680 (position 5), and 2465 (position 6). rsc.org This reactivity order (5 > 6 > 4 > 1 > 2 > 3) aligns well with predictions from Hückel localization energies and correctly indicates that the 5-isomer is the principal product in preparative substitutions like nitration and benzoylation. rsc.orgacs.org

Table 1: Partial Rate Factors for Protiodetritiation of Benzo[c]phenanthrene

Position Partial Rate Factor
1 1580
2 1200
3 422
4 2050
5 8680
6 2465

Data from J. Chem. Soc., Perkin Trans. 2, 1974, 1274-1277. rsc.org

Nucleophilic Addition to Electrophilic Benzo[c]phenanthrene Intermediates

Electrophilic intermediates of benzo[c]phenanthrene, particularly its diol epoxides, are susceptible to nucleophilic attack. This reactivity is central to their biological activity, as these intermediates can form covalent adducts with biological macromolecules like DNA. The primary sites of reaction on DNA are the exocyclic amino groups of deoxyadenosine (B7792050) and deoxyguanosine. pnas.org

The stereochemistry of the diol epoxide significantly influences the outcome of the nucleophilic addition. For instance, the reaction of the four stereoisomeric benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxides with DNA has been studied in detail. nih.gov It was observed that for certain isomers, the native DNA structure appears to facilitate the reaction by intercalating the hydrocarbon residue in a way that promotes attack by the adenine (B156593) base. nih.gov Specifically, for the 4R, 3S-dihydrodiol 2S,1R-epoxide and the 4S,3R-dihydrodiol 2S,1R-epoxide, the amount of product from the trans-opening of the epoxide ring by the exocyclic amino group of deoxyadenosine is significantly lower in denatured DNA compared to native DNA. nih.gov

Formation and Stability of Carbocationic Species

Carbocationic species of benzo[c]phenanthrene are key intermediates in both electrophilic substitution reactions and the metabolic activation pathway leading to DNA-reactive species. The stability of these carbocations is a critical factor determining the reaction pathways. Persistent carbocations of benzo[c]phenanthrene derivatives can be generated in superacid media like FSO3H/SO2ClF and studied by low-temperature NMR. acs.org

The stability of carbocations is influenced by several factors, including the position of the positive charge, the presence of substituents, and resonance delocalization. masterorganicchemistry.com In unsubstituted benzo[c]phenanthrene, protonation is directed to the C-5 position, leading to the most stable carbocation. acs.org The presence of electron-donating substituents like methoxy (B1213986) and hydroxyl groups can dramatically alter the site of protonation and the stability of the resulting carbocation. acs.org For example, 3-methoxy- and 3-hydroxybenzo[c]phenanthrene are protonated at the C-4 position, forming conformationally distinct carboxonium ions. acs.org Computational studies on related polycyclic aromatic hydrocarbons (PAHs) have shown that bay-region carbocations can be formed through barrierless O-protonation of the corresponding epoxides. researchgate.net The stability of these carbocations is enhanced by factors that allow for effective delocalization of the positive charge across the aromatic system. masterorganicchemistry.com

Photochemical Reactivity and Light-Induced Transformations

Benzo[c]phenanthrene and its derivatives exhibit photochemical reactivity, undergoing transformations upon exposure to light. A significant photochemical reaction is the oxidative cyclization of stilbene-like precursors to form the benzo[c]phenanthrene skeleton. researchgate.netnih.govacademie-sciences.fr This reaction, often referred to as the Mallory reaction, proceeds via the isomerization of a (Z)-stilbene derivative to its (E)-isomer, followed by an intramolecular electrocyclization to form a trans-dihydrophenanthrene intermediate, which is then oxidized to the final aromatic product. academie-sciences.fr

The photophysical properties, including UV-visible absorption and fluorescence, of various benzo[c]phenanthrene derivatives have been investigated. researchgate.netresearchgate.net Many of these compounds exhibit strong emission in the blue region of the visible spectrum. researchgate.net Some derivatives display unusually large Stokes shifts, with absorption in the UV region and fluorescence at much longer wavelengths, making them of interest for optoelectronic applications. researchgate.net The photochemical synthesis approach allows for the creation of a variety of functionalized benzo[c]phenanthrenes under mild conditions. researchgate.net

Enzymatic Transformations of Benzo[c]phenanthrene Derivatives

Cytochrome P450-Mediated Metabolism

The enzymatic transformation of benzo[c]phenanthrene is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govacs.orgacs.org These monooxygenases play a crucial role in the metabolic activation of benzo[c]phenanthrene to reactive intermediates that can bind to DNA. biosynth.com Different CYP isoforms exhibit varying catalytic activities and regioselectivity in the metabolism of benzo[c]phenanthrene. nih.gov

Studies using genetically engineered V79 Chinese hamster cells expressing various rat and human CYP isoforms have elucidated the specificities of these enzymes. The order of capability to metabolize benzo[c]phenanthrene for several CYP isoforms was found to be hCYP1A1 > rCYP1A1 > rCYP1A2 > hCYP1B1 > hCYP1A2 > rCYP2B1 >> hCYP2E1 > hCYP2A6 > hCYP3A4. nih.gov In human liver microsomes, CYP1A2 is the primary enzyme responsible for the formation of benzo[c]phenanthrene dihydrodiols, with CYP1B1 also contributing effectively to its metabolism. nih.govacs.org The induction of specific CYP enzymes can significantly impact the metabolic activation of benzo[c]phenanthrene. For example, in MCF-7 human breast cancer cells, induction of CYP1B1 leads to an increased formation of the more carcinogenic diol-epoxide stereoisomer. acs.org

Formation of Dihydrodiol and Epoxide Intermediates

The metabolism of benzo[c]phenanthrene by cytochrome P450 enzymes leads to the formation of various dihydrodiol and epoxide intermediates. nih.govnih.gov A key metabolic pathway involves the formation of benzo[c]phenanthrene-3,4-dihydrodiol, which is a precursor to the highly carcinogenic fjord-region 3,4-diol-1,2-epoxides. nih.govnih.gov In contrast to rodents, where metabolism predominantly yields the less carcinogenic benzo[c]phenanthrene-5,6-dihydrodiol, human liver microsomes primarily produce the benzo[c]phenanthrene-3,4-dihydrodiol. nih.govacs.org

The formation of these metabolites is highly stereoselective. nih.govnih.gov For instance, metabolism by rat liver microsomes from rats treated with 3-methylcholanthrene (B14862) or polychlorinated biphenyls results in the formation of the trans-3,4-dihydrodiol with a high percentage (90-100%) of the 3R,4R-enantiomer. nih.gov This enantiomer is a precursor to the highly tumorigenic (-)-anti-B[c]PhDE with an (R,S,S,R)-configuration. nih.gov The formation of these specific stereoisomers is a critical determinant of the carcinogenic potential of benzo[c]phenanthrene. pnas.org

Table 2: Cytochrome P450 Isoforms Involved in Benzo[c]phenanthrene Metabolism

CYP Isoform Relative Metabolic Capability Primary Metabolite in Humans
hCYP1A1 Very High -
rCYP1A1 High -
rCYP1A2 High -
hCYP1B1 Moderate Benzo[c]phenanthrene-3,4-dihydrodiol
hCYP1A2 Moderate Benzo[c]phenanthrene-3,4-dihydrodiol
rCYP2B1 Low -
hCYP2E1 Very Low -
hCYP2A6 Very Low -
hCYP3A4 Very Low -

Data from Naunyn-Schmiedeberg's Archives of Pharmacology, 369(1), 55-65 and Chemical Research in Toxicology, 14(6), 686-693. nih.govnih.gov

Molecular Interactions with Biological Macromolecules Mechanistic Research Focus

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The ultimate carcinogenic metabolites of B[c]Ph are its diol epoxides, which exist as stereoisomeric pairs. oup.com These electrophilic compounds react with nucleophilic sites on DNA bases, leading to the formation of bulky covalent adducts. aacrjournals.org This process is a critical initiating event in chemical carcinogenesis. Unlike many other PAHs, such as benzo[a]pyrene (B130552) which primarily targets guanine (B1146940), B[c]Ph diol epoxides show a distinct preference for reacting with adenine (B156593) residues in DNA. nih.govoup.comptbioch.edu.pl

Stereochemistry and Linkage Sites of DNA Adducts

The reaction between B[c]PhDE and DNA is highly stereospecific. The (+)- and (–)-anti-B[c]PhDE enantiomers readily react with the exocyclic amino group (N6) of adenine, forming the major adducts. oup.com This results in stereoisomeric products, primarily the (+)‐1R‐ or (–)‐1S‐trans‐anti‐[BPh]‐N6‐dA adducts. oup.comnih.gov The term "trans" indicates that the epoxide ring is opened from the side opposite to the benzylic hydroxyl group. While adenine is the primary target, minor adducts with guanine at the N2 position have also been identified. nih.govpdbj.org

The stereochemistry of the diol epoxide isomer plays a significant role in the type and extent of DNA binding. For instance, the 4(S),3(R)-dihydrodiol 2(S),1(R)-epoxide isomer of B[c]PhDE predominantly generates adducts at the amino group of adenine residues, accounting for approximately 80% of the total. acs.org

Table 1: Major DNA Adducts of Benzo[c]phenanthrene (B127203) Diol Epoxides

B[c]PhDE MetabolitePrimary DNA Base TargetLinkage SiteResulting Adduct Stereochemistry
(+)-anti-B[c]PhDEAdenineN6 (exocyclic amino group)(+)-1R-trans-anti-[BPh]-N6-dA
(–)-anti-B[c]PhDEAdenineN6 (exocyclic amino group)(–)-1S-trans-anti-[BPh]-N6-dA
(±)-B[c]PhDEGuanineN2 (exocyclic amino group)trans-anti-[BPh]-N2-dG (Minor adduct)

Site-Specificity of Adduct Formation (e.g., Preferential Modification of Adenine Residues)

A distinguishing feature of B[c]PhDE is its high reactivity towards adenine residues over guanine residues in DNA. nih.govoup.com This contrasts with bay-region diol epoxides from planar PAHs like benzo[a]pyrene, which react almost exclusively with guanine. ptbioch.edu.pl The non-planar, sterically hindered "fjord region" topology of B[c]Ph is thought to contribute to this altered reactivity, favoring attack on the N6 position of adenine. ptbioch.edu.plscispace.com Studies have shown that up to 88% of adducts formed by certain B[c]Ph DE isomers are with deoxyadenosine (B7792050). oup.com This preferential binding to adenine is significant, as mutations at adenine residues in critical genes, such as the ras proto-oncogene, are implicated in tumor initiation. aacrjournals.org

Conformation of Benzo[c]phenanthrene-DNA Adducts (e.g., Intercalation)

High-resolution NMR studies have provided detailed insights into the three-dimensional structure of B[c]Ph-DNA adducts within the DNA double helix. oup.comacs.org A key finding is that the bulky, non-planar benzo[c]phenanthrenyl ring system inserts itself between the DNA base pairs, a conformation known as intercalation. oup.comoup.com

The stereochemistry of the adduct dictates its orientation. The phenanthrenyl group of the (+)‐1R‐trans-anti-[BPh]‐N6‐dA lesion intercalates on the 5′-side of the modified adenine. oup.comoup.com In contrast, the (–)‐1S‐trans-anti-[BPh]‐N6‐dA lesion intercalates on the 3′-side of the modified base. oup.comacs.org This directional intercalation occurs with minimal disruption of the Watson-Crick base pairing between the modified adenine and its partner thymine, although the DNA helix is locally distorted, stretched, and unwound. oup.comoup.com This structural feature, where the adduct is accommodated within the helix without causing major disruptions to base pairing, has profound implications for its recognition by DNA repair systems. pdbj.orgoup.com

Molecular Recognition of DNA Adducts by Repair Protein Systems (e.g., Mismatch Repair)

The persistence of DNA adducts is a key determinant of their mutagenic potential. Cells possess sophisticated DNA repair pathways to remove such lesions. However, B[c]Ph-dA adducts have unique interactions with these systems.

Research shows that fjord region B[c]Ph-N6-dA adducts are poorly repaired by the Nucleotide Excision Repair (NER) system, which is the primary pathway for removing bulky DNA lesions. aacrjournals.orgoup.com It is hypothesized that because the adduct intercalates so well into the DNA helix without causing significant distortion or destabilization of base pairing, it is not efficiently recognized by the NER damage-sensing proteins, such as the XPC-RAD23B complex. aacrjournals.orgpdbj.orgoup.com This resistance to repair may contribute to the high tumorigenic potency of B[c]Ph diol epoxides. aacrjournals.org

Interestingly, while they evade efficient NER, B[c]PhDE-DNA adducts are specifically recognized by the DNA Mismatch Repair (MMR) system. nih.govoup.comnih.gov Purified human MMR recognition proteins, specifically the MutSα and MutSβ complexes, have been shown to bind to B[c]PhDE-DNA adducts. nih.govoup.com Instead of leading to direct removal, this recognition by the MMR system in proficient cells triggers a cascade leading to apoptosis (programmed cell death). nih.govnih.gov This suggests the MMR system acts as a sensor for this type of DNA damage, eliminating the damaged cell to prevent potential mutations and carcinogenesis. nih.govoup.com

Table 2: Interaction of B[c]Ph-DNA Adducts with Repair Systems

Repair SystemRecognition Protein(s)Interaction OutcomeReference
Nucleotide Excision Repair (NER)XPC-RAD23BPoor recognition; adducts are refractory to repair. aacrjournals.orgoup.com
Mismatch Repair (MMR)MutSα, MutSβSpecific recognition leading to apoptosis in MMR-proficient cells. nih.govoup.com

Environmental Chemistry and Transformation Pathways of Benzo C Phenanthrene Derivatives

Environmental Occurrence and Distribution in Various Compartments (Air, Water, Soil, Cosmic Dust)

Benzo[c]phenanthrene (B127203), a polycyclic aromatic hydrocarbon (PAH), and its derivatives are widespread environmental contaminants. iarc.frnih.gov They are primarily formed through the incomplete combustion of organic materials, including fossil fuels and biomass. iarc.frnih.gov Consequently, these compounds are ubiquitous, found in the air, water, and soil. iarc.frnih.gov

Amino-substituted PAHs, such as benzo[c]phenanthren-6-amine, are typically considered metabolites of their nitro-PAH counterparts, which are also found in the environment. nih.gov While specific data on the environmental concentrations of this compound are limited, the distribution of PAHs and their derivatives is well-documented.

Air: In the atmosphere, PAHs are present in both the gas phase and adsorbed to particulate matter. iarc.frscispace.com Lower molecular weight PAHs are more likely to be found in the gas phase, while heavier compounds, including benzo[c]phenanthrene and its derivatives, are predominantly associated with airborne particulates. iarc.fr These particles can be transported over long distances before being deposited onto land or water. wikipedia.org Studies have detected benzo[c]phenanthrene in atmospheric particulate matter in various urban and industrial locations. nih.gov For instance, concentrations in the ambient air of urban centers and industrial areas can range from 1344.4 to 12,300 ng/m³, significantly higher than in rural zones (0.03–0.60 ng/m³). nih.gov

Water: Due to their low water solubility, PAHs are found in low concentrations in the water column. nih.govfrontiersin.org They tend to adsorb to suspended particles and accumulate in sediments. wikipedia.orgnih.gov Surface water concentrations are typically in the range of 1–50 ng/L but can be higher in contaminated areas. iarc.fr

Soil: Soil is considered a major sink for PAHs and their derivatives. diva-portal.orgmdpi.com These compounds are introduced to the soil primarily through atmospheric deposition. wikipedia.orgwjpmr.com Once in the soil, their hydrophobic nature causes them to bind strongly to organic matter. nih.gov Reported concentrations of total PAHs in soil vary widely depending on the location, with urban and industrial soils showing significantly higher levels than rural or forest soils. nih.gov For example, total PAH concentrations in urban soils can range from 0.14 to 1.77 x 10⁶ ng/g. nih.gov While specific data for this compound is scarce, studies have reported on the concentrations of other amino-PAHs in soil.

Cosmic Dust: PAHs are also found in extraterrestrial materials like cosmic dust and meteorites, indicating their potential for abiotic synthesis in space. mdpi.com

Table 1: General Environmental Distribution of Benzo[c]phenanthrene and its Derivatives

Environmental Compartment Primary Form Typical Concentration Ranges (for total PAHs) Key Distribution Factors
Air Adsorbed to particulate matter 0.03 - 12,300 ng/m³ nih.gov Atmospheric transport, deposition iarc.frwikipedia.org
Water Adsorbed to suspended solids and sediments 1 - 50 ng/L (surface water) iarc.fr Low water solubility, high hydrophobicity nih.govfrontiersin.org
Soil Adsorbed to organic matter 1.59 x 10³ - 1.77 x 10⁶ ng/g nih.gov Atmospheric deposition, strong adsorption wikipedia.orgnih.gov
Cosmic Dust Present in meteorites and dust particles Not applicable Abiotic synthesis in space mdpi.com

Abiotic Environmental Transformation Processes

Abiotic processes, particularly photochemical degradation and thermal decomposition, play a role in the transformation of benzo[c]phenanthrene derivatives in the environment. frontiersin.org

The photochemistry of amino-PAHs has been studied, revealing that these compounds can undergo transformation upon exposure to light. nih.gov Photolysis of amino-PAHs can lead to the formation of mutagenic products. nih.govbibliotekanauki.pl

For example, the photolysis of 2-aminofluorene (B1664046) results in the formation of 2-nitrosofluorene, 2-nitrofluorene, and 2-amino-9-fluorenone. nih.govbibliotekanauki.pl Similarly, studies on 1-aminopyrene (B158619) have shown that upon light irradiation, it transforms into several oxidation products, including 1-hydroxyaminopyrene, 1-nitrosopyrene, 1-nitropyrene, and dimers. mdpi.com The photochemical oxidation of 1-aminopyrene can occur at both the amino group and the aromatic ring. mdpi.com

The rate of photochemical degradation of amino-PAHs can be influenced by environmental factors. For instance, the presence of dissolved humic substances in water can either inhibit or enhance the photolysis rate of 1-aminopyrene, depending on the type and concentration of the humic substance. tandfonline.com This is due to a combination of light-filtering effects and the photosensitizing potential of humic substances, which can generate reactive oxygen species. tandfonline.com While direct studies on this compound are not available, it is expected to undergo similar photochemical transformations, leading to oxygenated and nitro derivatives.

Table 2: Potential Photoreaction Products of Amino-PAHs

Parent Compound (Analogue) Photoreaction Products Environmental Significance
2-Aminofluorene 2-Nitrosofluorene, 2-Nitrofluorene, 2-Amino-9-fluorenone nih.govbibliotekanauki.pl Formation of direct-acting mutagens nih.govbibliotekanauki.pl
1-Aminopyrene 1-Hydroxyaminopyrene, 1-Nitrosopyrene, 1-Nitropyrene, Dimers mdpi.com Transformation into more mutagenic compounds mdpi.com

Information on the specific thermal decomposition pathways of this compound is limited. However, the thermal decomposition of heterocyclic aromatic compounds, in general, is a subject of study, particularly for high-energy materials. nih.gov The thermal stability and decomposition temperature are influenced by the molecular structure, including the position of substituents on the aromatic rings. nih.gov

Pyrolysis, the thermal decomposition of organic substances in the absence of oxygen, is a primary process in the formation of PAHs at temperatures above 300°C. iarc.fr This process leads to a complex mixture of smaller hydrocarbons, gases, and a solid coke residue. iarc.fr It can be inferred that at sufficiently high temperatures, such as those in industrial processes or uncontrolled burning, this compound would likely decompose, contributing to the complex mixture of compounds found in resulting emissions.

Photochemical Degradation and Photoreaction Product Formation (e.g., Oxygenated, Nitro-, Halogenated Derivatives)

Adsorption and Desorption Dynamics in Environmental Matrices

The behavior of benzo[c]phenanthrene derivatives in the environment is heavily influenced by their adsorption to and desorption from soil and sediment particles. aip.orgencyclopedia.pub Due to their hydrophobic nature, these compounds tend to have a strong affinity for the organic matter in soil and sediments. nih.gov

The adsorption and desorption processes are often described by a two-compartment model, which includes a fraction that is released relatively quickly and another fraction that is released much more slowly. epa.gov The rate and extent of sorption and desorption are correlated with the organic matter content and texture of the soil, as well as the hydrophobicity of the specific PAH. encyclopedia.pub More hydrophobic compounds tend to desorb more slowly. encyclopedia.pub

The presence of other substances in the environmental matrix can affect these dynamics. For example, biosurfactants have been shown to enhance the desorption of PAHs from soil, potentially increasing their bioavailability for degradation. encyclopedia.pub Similarly, low-molecular-weight organic acids, which are components of root exudates, can also promote the desorption of PAHs. mdpi.com

Table 3: Factors Influencing Adsorption and Desorption of PAHs

Factor Influence on Adsorption/Desorption Reference
Soil/Sediment Organic Matter Increased adsorption with higher organic content encyclopedia.pub
Compound Hydrophobicity Stronger adsorption and slower desorption for more hydrophobic compounds encyclopedia.pub
Biosurfactants Enhanced desorption encyclopedia.pub
Low-Molecular-Weight Organic Acids Enhanced desorption mdpi.com

Migration and Fate in Complex Environmental Systems

The migration and ultimate fate of benzo[c]phenanthrene derivatives in the environment are governed by a combination of transport and transformation processes. Due to their low volatility and low water solubility, the primary mode of environmental transport is as particulates in the air or water.

Once released into the atmosphere, these compounds can be transported over long distances before being deposited onto soil or water surfaces. In aquatic systems, they rapidly partition from the water column to sediments. nih.gov In soil, they are relatively immobile due to strong adsorption to organic matter.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Analysis in Research

State-of-the-Art Chromatographic Techniques

Chromatography, which separates complex mixtures, is the cornerstone of amino-PAH analysis. scispace.com The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS) and Flame Ionization Detection (FID)

Gas chromatography is a powerful tool for separating volatile and thermally stable compounds. scispace.com For amino-PAHs, derivatization is often required to improve volatility and chromatographic performance.

GC-MS/MS : This is a highly sensitive and selective technique for the determination of PAHs and their derivatives. oup.comnih.gov It is frequently used for analyzing complex environmental samples. oup.com The first mass spectrometer (MS) isolates a specific ion of the target analyte, which is then fragmented, and the second MS analyzes the resulting fragments. This two-stage process significantly reduces matrix interference and provides high confidence in identification and quantification. While direct data for Benzo[c]phenanthren-6-amine is scarce, methods developed for other PAHs in matrices like urban dust or food can be adapted. oup.comnih.gov For instance, a method for five PAHs in urban dust using GC-MS achieved limits of detection (LOD) below 0.075 µg/g. oup.com

GC-FID : Flame Ionization Detection is a robust and widely used detector for organic compounds. While less selective than MS, it provides good sensitivity for quantification. mdpi.com It is often used in conjunction with MS for method verification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS/MS) Detection

HPLC is particularly well-suited for analyzing less volatile and thermally labile compounds like amino-PAHs, often without the need for derivatization. scispace.com

HPLC-UV/FLD : Many PAHs and their amino derivatives exhibit natural fluorescence, making fluorescence detection (FLD) an extremely sensitive and selective option. researchgate.netcdc.gov Ultraviolet (UV) detection is also commonly used, though it is generally less sensitive than FLD. scispace.comresearchgate.net A key strategy for analyzing non-fluorescent nitro-PAHs involves on-line reduction to their highly fluorescent amino-PAH counterparts, which can then be detected with high sensitivity. researchgate.net This approach could be adapted for samples where this compound is formed from a nitro-precursor. The limits of detection for PAHs using HPLC-FLD can be as low as the picogram (pg) level per injection. researchgate.netresearchgate.net

HPLC-MS/MS : The coupling of HPLC with tandem mass spectrometry offers high selectivity and sensitivity, making it ideal for complex biological samples like urine. nih.govchromatographyonline.comchromatographyonline.com A method for detecting 11 amino-PAHs in urine utilized UHPLC-MS/MS with positive ion electrospray ionization (ESI), achieving limits of quantification (LOQs) ranging from 0.009 to 0.378 µg/L. chromatographyonline.comchromatographyonline.com This type of methodology would be directly applicable to this compound.

Supercritical Fluid Chromatography (SFC) for Polycyclic Aromatic Hydrocarbons

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages such as high separation efficiency, fast analysis times, and reduced use of organic solvents compared to HPLC. researchgate.net

SFC-MS : This technique has been successfully applied to the rapid analysis of PAHs and their derivatives in food and environmental samples. mdpi.comresearchgate.netnih.gov For example, a method for analyzing PAHs in milk was developed using SFC-MS, with an instrumental analysis time of just 15 minutes. mdpi.comnih.gov The selectivity can be tuned by optimizing stationary phases and mobile phase modifiers. chromatographyonline.com Columns like ethylpyridine, nitro, or naphthyl phases have shown good performance in separating PAH mixtures. chromatographyonline.com

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is critical to isolate this compound from the sample matrix and concentrate it for analysis. jfda-online.com

Solid-Phase Extraction (SPE) : This is a widely used technique for cleaning up complex samples. chromatographyonline.com The sample is passed through a cartridge containing a solid sorbent that retains the analytes of interest, which are then eluted with a small volume of solvent. SPE is effective for purifying amino-PAHs from biological fluids like urine. chromatographyonline.comchromatographyonline.com

Liquid-Liquid Extraction (LLE) : A classic technique where the analyte is partitioned between two immiscible liquid phases. It's often used for water samples. mdpi.com

Supercritical Fluid Extraction (SFE) : This method uses a supercritical fluid for extraction, offering a "greener" alternative with reduced organic solvent consumption. researchgate.net SFE has been shown to be an effective and efficient method for enriching PAH derivatives from soil matrices.

Microextraction Techniques : Miniaturized methods like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are gaining popularity. jfda-online.com They are simple, fast, cost-effective, and environmentally friendly due to the minimal use of solvents. jfda-online.com

Method Validation Parameters for Research Accuracy (e.g., Limits of Detection/Quantification, Recovery, Precision)

To ensure the reliability of research findings, analytical methods must be rigorously validated. oup.comnih.gov Key parameters include:

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. nih.govnih.gov These are typically determined based on the signal-to-noise ratio (S/N), commonly 3 for LOD and 10 for LOQ. nih.govnih.gov

Recovery : This measures the efficiency of the extraction process. It is determined by analyzing a sample spiked with a known amount of the analyte. nih.gov Acceptable recovery rates are generally in the range of 70-120%. researchgate.net

Precision : This assesses the repeatability of the method, usually expressed as the relative standard deviation (RSD) of multiple measurements. nih.gov RSD values below 15-20% are often considered acceptable.

The following table provides examples of validation parameters from studies on related PAHs and amino-PAHs, which serve as a benchmark for methods that would be developed for this compound.

Analytical TechniqueMatrixAnalyte ClassLODLOQRecovery (%)RSD (%)Reference
GC-MSMineral Water13 PAHs0.03-0.1 ng/mL0.10 ng/mL71-904-11 nih.gov
GC-MSSeafood8 PAHs0.12-0.20 µg/kg0.36-0.60 µg/kg87-104Not Reported nih.gov
HPLC-FLDWastewater16 PAHs0.01-0.51 ppb0.03-1.71 ppb78-100Not Reported researchgate.net
UHPLC-MS/MSUrine11 Amino-PAHsNot Reported0.009-0.378 µg/L82-107<11 chromatographyonline.comchromatographyonline.com
SFC-MSMilk15 PAHs0.04-0.24 µg/kg0.13-0.78 µg/kg68-1181.5-14.7 nih.gov

This table is for illustrative purposes and shows data for related compound classes. Specific values for this compound would need to be determined experimentally.

Development of Emerging Analytical Approaches (e.g., Surface Enhanced Raman Spectroscopy (SERS) Sensors, Electrochemical Sensors)

Research is ongoing to develop faster, more portable, and highly sensitive detection methods.

Surface-Enhanced Raman Spectroscopy (SERS) Sensors : SERS is a technique that provides significant enhancement of Raman signals for molecules adsorbed on nanostructured metal surfaces (typically gold or silver). acs.orgsemanticscholar.org This allows for the ultrasensitive detection of analytes. optica.org SERS sensors have been developed for various PAHs, achieving detection limits in the nanomolar (nM) range. optica.orgrsc.orgrsc.org The challenge for detecting PAHs, which have low affinity for metal surfaces, is often overcome by modifying the sensor surface, for example with graphene oxide or hydrophobic layers, to pre-concentrate the analytes. semanticscholar.orgrsc.org

Electrochemical Sensors : These devices measure the change in an electrical signal produced by the oxidation or reduction of the target analyte at an electrode surface. nih.gov They offer the potential for rapid, low-cost, and portable analysis. nih.gov The development of nanomaterial-based electrodes, such as those using carbon nanotubes, has greatly increased the sensitivity of electrochemical sensors. canatu.com While specific sensors for this compound are not widely reported, sensors for other aminophenanthrenes and amino acids demonstrate the feasibility of this approach. nih.govoa.mg

Stereoselective Analytical Techniques for Complex Mixturesoup.com

The analysis of this compound and related amino-polycyclic aromatic hydrocarbons (amino-PAHs) in complex mixtures presents a significant analytical challenge due to the potential for stereoisomerism. The non-planar, distorted structure of the benzo[c]phenanthrene (B127203) core, a characteristic of fjord-region PAHs, can lead to the existence of enantiomers if a chiral center is present, as is the case with an amine substituent at the 6-position. acs.orgnih.gov Furthermore, metabolic processes can introduce additional chiral centers, resulting in diastereomeric and enantiomeric metabolites. nih.gov Consequently, stereoselective analytical techniques are imperative for the accurate detection, quantification, and structural elucidation of these isomers, as different stereoisomers can exhibit varying biological activities. acs.org

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary and powerful technique for the enantioselective separation of amino-PAHs. chromatographyonline.comnih.gov Pirkle-type CSPs, which operate on principles of π-π interactions, hydrogen bonding, and steric hindrance, have demonstrated effectiveness in separating various amino-PAH isomers. chromatographyonline.comiapc-obp.com For instance, a 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene-based CSP has been used for the separation of related compounds. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for achieving optimal separation. iapc-obp.com

Another class of widely used CSPs for enantiomeric separations are those based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated onto silica (B1680970) gel. nih.gov These phases can separate a broad range of chiral compounds through a combination of attractive interactions and inclusion complexation. Additionally, cyclodextrin-based CSPs, like β-cyclodextrin bonded to silica, have been employed for the chiral resolution of various aromatic amines and their derivatives. researchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cavity of the cyclodextrin.

In addition to HPLC, gas chromatography (GC) with chiral stationary phases, such as those based on derivatized amino acids like Chirasil-Val®, can be utilized for the separation of volatile N-derivatized amino compounds. researchgate.net For complex samples, comprehensive two-dimensional liquid chromatography (LCxLC) offers enhanced resolving power. nih.gov An achiral separation in the first dimension can be coupled with an enantioselective separation in the second dimension to resolve isobaric interferences from the matrix. nih.gov

The structural analysis and determination of enantiomeric composition are often confirmed using chiroptical spectroscopic methods, such as circular dichroism (CD). nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the absolute configuration of the enantiomers. This technique was instrumental in determining the enantiomeric composition of benzo[c]phenanthrene trans-3,4-dihydrodiol, a metabolic precursor of a carcinogenic diol epoxide. nih.gov

The synthesis of chiral benzo[c]phenanthrene derivatives has been shown to produce diastereomeric mixtures, which can be separated by conventional chromatography on silica gel. This highlights that even in synthetic routes, stereochemical considerations are crucial and require robust analytical methods for characterization.

The table below summarizes various stereoselective analytical techniques applicable to the analysis of chiral amino-aromatic compounds, including those structurally related to this compound.

Analytical Technique Chiral Selector / Stationary Phase Applicable Compound Class Separation Principle References
Chiral HPLCPirkle-type CSPsAmino-PAHs, Diols of PAHsπ-π interactions, hydrogen bonding, dipole-dipole interactions, steric hindrance chromatographyonline.comnih.goviapc-obp.com
Chiral HPLCPolysaccharide-based CSPs (e.g., cellulose, amylose)Wide range of racemates, including aromatic aminesFormation of transient diastereomeric complexes, hydrogen bonding, steric inclusion nih.gov
Chiral HPLCCyclodextrin-based CSPs (e.g., β-cyclodextrin)Aromatic amines and their derivativesHost-guest inclusion complexation iapc-obp.comresearchgate.net
Chiral GCDerivatized amino acid CSPs (e.g., Chirasil-Val®)Volatile N-derivatized amino acids/aminesFormation of transient diastereomeric hydrogen-bonded associates researchgate.net
Circular Dichroism (CD)Not applicable (spectroscopic method)Chiral molecules, enantiomers of PAH metabolitesDifferential absorption of circularly polarized light nih.gov
Silica Gel ChromatographyAchiral silica gelDiastereomers of benzo[c]phenanthrene derivativesDifferential adsorption based on polarity and steric differences

Applications in Materials Science and Photonic Technologies

Elucidation of Photophysical Properties (e.g., Absorption, Emission, Stokes Shift, Quantum Yield)

The photophysical behavior of benzo[c]phenanthrene (B127203) derivatives is central to their application in photonic technologies. These compounds exhibit intriguing absorption and emission characteristics, often with notable Stokes shifts and variable quantum yields depending on their specific functionalization.

Detailed studies have been conducted on various derivatives to characterize these properties. For instance, a series of polycyclic aromatic hydrocarbons derived from benzo[c]phenanthrene, synthesized via a one-step palladium Suzuki coupling, show strong emission in the blue region of the visible spectrum. researchgate.net A remarkable feature of these particular compounds is that while their absorption is entirely in the ultraviolet region (λmax = 281–285 nm), their fluorescence occurs at much longer wavelengths (410–422 nm). researchgate.net This results in an exceptionally large Stokes shift, calculated to be between 1.32 and 1.39 eV (10756–11256 cm⁻¹), a characteristic that is highly desirable for optoelectronic applications to minimize self-absorption. researchgate.net

The introduction of different substituents onto the benzo[c]phenanthrene core is a key strategy for tuning its photophysical properties. Research into BN-doped phenanthrene (B1679779) and benzo[c]phenanthrene derivatives has shown that the presence of certain functional groups can dramatically influence fluorescence. nih.govbeilstein-journals.org For example, the introduction of alkynyl substituents has been shown to impressively boost the fluorescence quantum yield from as low as 0.01 in a parent compound to as high as 0.65 in a derivative featuring a triple bond. nih.govbeilstein-journals.org Other synthesized benzo[c]phenanthrene derivatives have been reported to exhibit quantum yields ranging from 0.07 to 0.21. researchgate.net

In one study, a newly synthesized benzo[c]phenanthrene ketone was investigated, and its optical properties were analyzed using UV-visible absorption and photoluminescence spectroscopy, which confirmed an emission in the visible region. researchgate.net The subsequent conversion of this ketone into various secondary amine derivatives further highlights the versatility of this scaffold for creating a library of compounds with tailored photophysical profiles. researchgate.net Large Stokes shifts are a recurring and valuable feature, with some small-molecule fluorophores displaying shifts as large as 4490–5800 cm⁻¹. nih.gov

Table 1: Photophysical Properties of Selected Benzo[c]phenanthrene Derivatives

This table is interactive. You can sort and filter the data.

Compound TypeAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (eV)Quantum Yield (Φf)Reference
Benzo[c]phenanthrene Derivative 1281-2854101.32-1.390.07-0.21 researchgate.net
Benzo[c]phenanthrene Derivative 2281-2854221.32-1.390.07-0.21 researchgate.net
Parent BN-phenanthrene~300~350-0.01 nih.govbeilstein-journals.org
Alkynyl-substituted BN-phenanthrene~310~400-up to 0.65 nih.govbeilstein-journals.org

Potential for Integration into Optoelectronic Devices

The promising photophysical properties of benzo[c]phenanthrene derivatives, particularly their large Stokes shifts and high fluorescence efficiencies, make them strong candidates for integration into optoelectronic devices. researchgate.net The polarized B–N bond in BN-PAH analogues induces significant changes in photophysical properties compared to their all-carbon counterparts, opening new avenues for creating improved optoelectronic devices. nih.govbeilstein-journals.org The large separation between absorption and emission spectra reduces luminescence quenching and the inner-filter effect, which are critical challenges in the design of efficient organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netnih.gov

The potential of these materials is not merely theoretical. Researchers have successfully fabricated electroluminescent (EL) devices using benzo[c]phenanthrene-like derivatives as the emitting layer. researchgate.net For example, a device constructed with the configuration ITO/2-TNATA (60 nm)/NPB (15 nm)/MADa (30 nm)/Alq3 (30 nm)/LiF (1 nm)/Al (200 nm) demonstrated a high efficiency of 10.3 cd/A with bluish-green emission coordinates (0.199, 0.152). researchgate.net This performance underscores the practical viability of these compounds in next-generation displays and lighting technologies. The development of small, highly fluorescent molecules is also of great interest for solid-state device applications, as they can suffer less from the intermolecular interactions that typically lead to luminescence quenching in the solid state. nih.gov

Design and Synthesis of Functional Materials Incorporating Benzo[c]phenanthrene Derivatives

The creation of functional materials based on benzo[c]phenanthrene hinges on the strategic design and synthesis of derivatives with specific, tailored properties. A variety of synthetic methodologies have been developed to construct and functionalize the benzo[c]phenanthrene scaffold.

Common synthetic routes include the photocyclization of stilbenes, which has been improved to offer an efficient and inexpensive pathway to phenanthrenes and benzo[c]phenanthrenes. oup.com Other powerful techniques involve palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings. researchgate.netresearchgate.net For instance, a one-step Suzuki coupling has been used to produce a range of functionalized benzo[c]phenanthrenes. researchgate.net Similarly, a new benzo[c]phenanthrene ketone was synthesized through a sequence of Heck coupling and oxidative photocyclization. researchgate.net More advanced methods, like the one- or two-directional benzannulation reactions of (ortho-allylaryl)trichloroacetates, provide regiospecific synthesis of halogenated polycyclic aromatics, which can then be further functionalized with surgical precision using palladium catalysis. manchester.ac.uk

The "design" aspect involves the deliberate introduction of various functional groups to modulate the electronic and photophysical properties of the core structure. As noted previously, substituting the benzo[c]phenanthrene framework with electron-donating or electron-withdrawing groups, or with moieties like alkynyl groups, can profoundly alter absorption spectra, emission wavelengths, and quantum yields. nih.govbeilstein-journals.org For example, chloro-substituted BN-benzo[c]phenanthrenes have been used as versatile starting materials for developing a range of derivatives through palladium-catalyzed cross-coupling reactions, allowing for systematic studies of structure-property relationships. beilstein-journals.orgrsc.org This synthetic versatility enables the rational design of materials optimized for specific applications, from OLED emitters to fluorescent probes.

Exploration of Adsorbent Materials for Environmental Contaminant Removal

Benzo[c]phenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are recognized as widespread and persistent environmental pollutants. mdpi.com Consequently, there is significant research into developing effective adsorbent materials for their removal from soil and water.

Various low-cost and highly effective materials have been explored for the adsorption of PAHs. Natural clays, particularly montmorillonite (B579905), have demonstrated excellent capabilities as adsorbents. mdpi.comappliedmineralogy.com Studies have shown that materials based on montmorillonite can achieve PAH removal percentages close to 100%. mdpi.com The adsorption mechanism can involve both surface interactions and intercalation of the PAH molecules into the clay's interlayer spaces. mdpi.com

Other materials such as biochars and activated carbons, often derived from agricultural waste, are also highly effective. researchgate.netmdpi.com Biochars produced from wood have been reported to remove up to 60% of PAHs like phenanthrene and benzo(a)anthracene from aqueous solutions. mdpi.com The high surface area and porous structure of these carbon-based materials provide ample sites for the adsorption of hydrophobic contaminants like PAHs. mdpi.com The effectiveness of these adsorbents highlights a potential environmental application for benzo[c]phenanthrene-related compounds, not as the target material itself, but as a representative of the class of contaminants that can be remediated using these advanced adsorbent technologies.

Future Research Directions and Unexplored Avenues in Benzo C Phenanthren 6 Amine Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The synthesis of Benzo[c]phenanthren-6-amine and its analogs has traditionally relied on multi-step procedures that can be resource-intensive. A significant future research direction lies in the development of more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, to replace precious metal catalysts like palladium, which are often used in cross-coupling reactions for constructing the polycyclic framework. researchgate.netscilit.comrsc.org

Synthetic StrategyPotential AdvantagesKey Research Areas
Novel Catalysis Reduced cost, lower toxicity, improved efficiency.Earth-abundant metal catalysts, photocatalysis, electrocatalysis.
Green Chemistry Waste reduction, use of renewable resources, energy efficiency.Solvent-free reactions, biodegradable reagents, milder reaction conditions.
Tandem Reactions Increased efficiency, reduced purification steps, atom economy.Designing multi-step one-pot syntheses, domino reactions. nih.gov

Deeper Mechanistic Insights into Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and designing new ones. Future research should focus on elucidating the intricate details of these chemical processes. This can be achieved through a combination of advanced spectroscopic techniques for identifying transient intermediates and kinetic studies to map out reaction pathways. aip.org

Deuterium (B1214612) labeling experiments, for example, can provide valuable information about bond-breaking and bond-forming steps. aip.orgresearchgate.net Computational chemistry will also be an indispensable tool for modeling reaction profiles, calculating activation energies, and predicting the structures of transition states. researchgate.netnih.gov A deeper mechanistic understanding will not only enable the rational design of more efficient syntheses but also allow for greater control over the stereochemistry of the final products, which is particularly important for applications in materials science and biology. nih.govoup.com

Advancements in High-Throughput Computational Modeling and Predictive Chemistry

The application of computational chemistry to the study of this compound is poised for significant advancement. High-throughput screening using computational methods can accelerate the discovery of new derivatives with desired properties. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the biological activity or material properties of a large number of virtual compounds before committing to their synthesis. mdpi.com

Novel Material Applications Leveraging Unique Optical and Electronic Properties

The extended π-conjugated system of the benzo[c]phenanthrene (B127203) core endows its derivatives with interesting photophysical and electronic properties. researchgate.netscilit.comresearchgate.netresearchgate.net Future research will undoubtedly focus on harnessing these properties for the development of novel materials. One promising area is in the field of organic electronics, where these compounds could serve as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). google.com

The inherent chirality of some benzo[c]phenanthrene derivatives, known as helicenes, could also be exploited in applications such as chiroptical materials and asymmetric catalysis. rsc.org The ability to tune the optical and electronic properties by introducing different functional groups onto the amine or the aromatic backbone opens up a vast chemical space for designing materials with tailored characteristics. For instance, strategic placement of electron-donating and electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, thereby influencing the color of emission or the charge transport properties. researchgate.netresearchgate.net

Application AreaDesired PropertiesResearch Focus
Organic Electronics High charge carrier mobility, tunable emission, good thermal stability.Synthesis of new derivatives for OLEDs, OPVs, and OFETs. google.com
Chiroptical Materials Strong circular dichroism, high dissymmetry factor.Development of enantiomerically pure helicene-like structures. rsc.org
Sensors High sensitivity and selectivity, fluorescence quenching/enhancement.Design of fluorescent probes for detecting specific analytes.

Integration of Multi-Disciplinary Approaches in Chemical Research

The future of research on this compound will increasingly rely on the integration of knowledge and techniques from various scientific disciplines. Collaborations between synthetic chemists, materials scientists, biologists, and computational scientists will be essential to fully explore the potential of this class of compounds. For example, understanding the biological activity of these molecules requires expertise in biochemistry and molecular biology to investigate their interactions with DNA and proteins. nih.govoup.com

Similarly, the development of new materials for electronic devices necessitates a close collaboration between chemists who synthesize the compounds and physicists and engineers who fabricate and characterize the devices. google.com Environmental studies on the fate and transport of polycyclic aromatic hydrocarbons (PAHs), a class to which benzo[c]phenanthrene belongs, also benefit from a multidisciplinary approach involving analytical chemistry, environmental science, and toxicology. columbia.edumdpi.comnih.gov This synergistic approach will be crucial for translating fundamental chemical discoveries into real-world applications and addressing complex scientific challenges.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzo[c]phenanthren-6-amine, and how can reductive amination be optimized for its production?

  • Methodology : Reductive amination is a common approach for synthesizing aromatic amines. For example, formaldehyde and 2-phenylethylamine can react under catalytic hydrogenation to form N-methyl derivatives, as demonstrated in analogous amine syntheses . Allyl tributyl stannane reagents may also facilitate selective coupling reactions, as seen in the synthesis of benzyl-(1-phenyl-but-3-enyl)-amine . Optimization involves adjusting stoichiometry, temperature, and catalyst choice (e.g., Pd/C or Raney Ni) to maximize yield.

Q. How can researchers determine the physical properties (e.g., boiling point, molar refractivity) of this compound experimentally?

  • Methodology : Use techniques like differential scanning calorimetry (DSC) for melting point analysis and gas chromatography (GC) coupled with mass spectrometry (MS) for purity assessment. Reference NIST Chemistry WebBook data for analogous compounds (e.g., Benzenamine derivatives) to predict properties such as boiling points and molar refractivity .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

  • Methodology : Employ GC-MS for volatile derivatives or high-performance liquid chromatography (HPLC) with fluorescence detection for enhanced sensitivity. Solid-phase extraction (SPE) can pre-concentrate samples, as validated in studies on benz[a]anthracene derivatives . Cross-validate results using isotope dilution mass spectrometry to minimize matrix interference .

Advanced Research Questions

Q. How do redox cycles involving this compound contribute to oxidative stress in biological systems?

  • Methodology : Investigate the compound’s redox behavior using cyclic voltammetry to identify oxidation-reduction potentials. Monitor hydrogen peroxide (H₂O₂) production via fluorometric assays during autooxidation, as observed in benzo[a]pyrene-6,12-dione studies . Pair with cellular assays (e.g., glutathione depletion assays) to quantify oxidative stress in vitro.

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodology : Conduct systematic solubility studies using the shake-flask method under controlled temperature and pH. Compare results with computational predictions via COSMO-RS (Conductor-like Screening Model for Real Solvents). Reference IUPAC solubility databases for structurally similar compounds, such as benzofuran-2-yl imidazo derivatives, to identify trends .

Q. How can the compound’s interaction with DNA be characterized to assess its genotoxic potential?

  • Methodology : Use UV-vis spectroscopy and circular dichroism (CD) to study binding affinity and conformational changes in DNA. Employ comet assays or γ-H2AX foci staining in cell cultures to detect DNA strand breaks. Cross-reference with toxicological profiles of analogous amines (e.g., 6-APB) to infer mechanisms .

Q. What advanced spectral techniques elucidate the electronic structure of this compound?

  • Methodology : Apply time-resolved fluorescence spectroscopy to study excited-state dynamics. Use density functional theory (DFT) calculations to correlate experimental UV-vis and NMR spectra with electronic transitions. PubChem’s computed InChI and molecular orbital data for benzofuran-imidazo-phthalazinamine derivatives provide a template for analysis .

Methodological Notes

  • Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST, PubChem) to ensure accuracy .
  • Contradiction Management : Replicate studies under identical conditions and use meta-analysis tools to resolve discrepancies in literature .
  • Biological Assays : Prioritize in vitro models (e.g., hepatic microsomes) for metabolic profiling before advancing to in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.